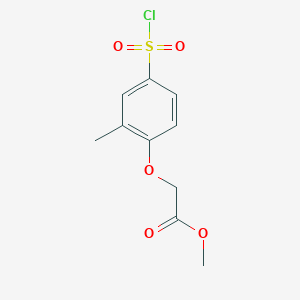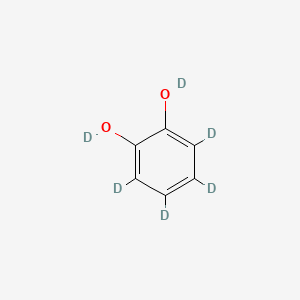
1-(3-Fluoropyridine-4-carbonyl)piperidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The methods of synthesis of fluoropyridines, including 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of 1-(3-Fluoropyridine-4-carbonyl)piperidin-4-amine consists of a piperidine ring attached to a fluoropyridine ring via a carbonyl group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Applications De Recherche Scientifique
Radiopharmaceuticals Synthesis
The compound’s fluorine atom can be utilized for the synthesis of F-18 labeled radiopharmaceuticals . These are crucial in positron emission tomography (PET) for cancer diagnosis and management, providing insights into the metabolic activity of cells.
Agricultural Chemical Development
Fluorinated pyridines, such as the one , are often used in the development of new agricultural products . They are incorporated into structures to improve physical, biological, and environmental properties, leading to more effective herbicides and insecticides.
Pharmacological Research
Piperidine derivatives are present in over twenty classes of pharmaceuticals . The specific structure of “1-(3-Fluoropyridine-4-carbonyl)piperidin-4-amine” could be explored for its potential pharmacological activities, possibly leading to the development of new medications.
Drug Design and Discovery
The piperidine moiety is a common feature in drugs, and its derivatives are key in drug design . This compound could serve as a scaffold for the development of novel therapeutic agents due to its unique structural features.
Biological Imaging Agents
The fluorine atom in this compound can be used to create imaging agents for biological applications . These agents can help visualize biological processes at the molecular level, aiding in the understanding of diseases.
Synthetic Organic Chemistry
The compound can be used as a starting material or intermediate in the synthesis of complex organic molecules . Its reactivity and the presence of both a fluoropyridine and a piperidine ring make it a versatile building block in synthetic chemistry.
Orientations Futures
The future directions in the field of piperidine and fluoropyridine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . There is also a growing interest towards the development of fluorinated chemicals due to their improved physical, biological, and environmental properties .
Propriétés
IUPAC Name |
(4-aminopiperidin-1-yl)-(3-fluoropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-10-7-14-4-1-9(10)11(16)15-5-2-8(13)3-6-15/h1,4,7-8H,2-3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCHEZYOECPMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=C(C=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridine-4-carbonyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















